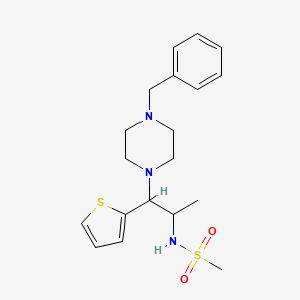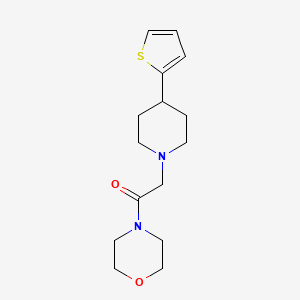
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is a water-soluble triarylphosphine salt. It is known for forming coordination complexes with metal ions, particularly silver ions, and is extensively used in the synthesis of silver nanoparticles . This compound is also recognized for its role as a ligand in coordination chemistry, facilitating the formation of metal complexes through its phosphine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt typically involves the reaction of phenylphosphine with p-sulfonatophenyl groups under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The compound is then purified through crystallization and filtration processes to obtain the final product in solid form .
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as silver and gold.
Substitution Reactions: The phosphine groups can participate in substitution reactions, replacing other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., silver nitrate, gold chloride) and solvents like water and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate complex formation .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, such as silver nanoparticles and gold complexes, which have significant applications in various fields .
Aplicaciones Científicas De Investigación
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves its ability to bind to metal ions through its phosphine groups. This binding facilitates the formation of stable coordination complexes, which can then participate in various chemical reactions. The molecular targets include metal ions such as silver and gold, and the pathways involved are primarily coordination and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the sulfonate groups, making it less water-soluble.
Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering higher solubility and different coordination properties.
Uniqueness
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is unique due to its combination of water solubility and strong coordination ability with metal ions. This makes it particularly useful in the synthesis of metal nanoparticles and in applications requiring stable, water-soluble metal complexes .
Propiedades
Número CAS |
308103-66-4 |
|---|---|
Fórmula molecular |
C18H15K2O7PS2 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 |
Clave InChI |
PRAGZPSLQQRHKD-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)
![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)
![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)

![5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2635594.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2635605.png)
